2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Description
Properties
IUPAC Name |
2-benzyl-4,7-dichloro-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-8-13(18)14(17)11-7-10(19-15(11)12)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOSSJNZBJGKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C(=CC(=C3O2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group at the 5 position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group at the 5 position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzofuran ring into a more saturated structure.
Substitution: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or saturated benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-4,7-dichloro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways: It may inhibit key pathways essential for the survival and replication of microbes or cancer cells, leading to their death or reduced proliferation.
Comparison with Similar Compounds
2-Benzyl-4,7-dichloro-1-benzofuran: Lacks the hydroxyl group at the 5 position.
2-Benzyl-4,7-dichloro-1-benzofuran-5-methanol: Has a methanol group instead of a hydroxyl group at the 5 position.
2-Benzyl-4,7-dichloro-1-benzofuran-5-carboxylic acid: Has a carboxylic acid group at the 5 position.
Uniqueness: 2-Benzyl-4,7-dichloro-1-benzofuran-5-ol is unique due to the presence of both chlorine atoms and the hydroxyl group, which may contribute to its distinct biological activities and chemical reactivity.
Q & A
Q. What are the optimal synthetic routes for 2-benzyl-4,7-dichloro-1-benzofuran-5-ol, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves esterification of α-hydroxycarboxylic acids using 2-benzyl-4,5-dicyclohexylisourea as a mild esterification agent. Key parameters include:
- Temperature control : Maintain 40–60°C to avoid side reactions.
- Purification : Use column chromatography with hexane/ethyl acetate gradients (8:2 ratio) for efficient separation .
- Reagent stoichiometry : A 1.2:1 molar ratio of benzyl-protecting agent to substrate improves yields (reported up to 85%) .
- By-product minimization : Monitor reaction progress via TLC at 30-minute intervals to terminate reactions at optimal conversion.
Q. How can the stability of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store samples at 4°C (short-term), -20°C (long-term), and 25°C (degradation control).
- Light exposure : Use amber vials to prevent photodegradation.
- Analytical tools : Employ HPLC-PDA (C18 column, acetonitrile/water mobile phase) to quantify degradation products.
- Data interpretation : Compare retention times and UV spectra (λ = 280 nm) against reference standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm benzyl and dichloro substituents. Key signals: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.8 ppm (phenolic -OH).
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (expected m/z ~322.02).
- IR spectroscopy : Peaks at 3400 cm⁻¹ (-OH stretch) and 1600 cm⁻¹ (C=C aromatic) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives like this compound?
- Methodological Answer : Systematic approaches include:
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., cytotoxicity assays) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., identical cell lines like HEK-293 or HepG2).
- Mechanistic validation : Use siRNA knockdown or enzyme inhibition assays to verify target specificity .
- Example: If Study A reports IC₅₀ = 10 μM (cancer cells) and Study B finds no activity, validate using dose-response curves with triplicate technical replicates.
Q. What computational strategies can predict the reactivity of the dichloro substituents in electrophilic substitution reactions?
- Methodological Answer : Combine DFT calculations and experimental validation:
- DFT modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices (electrophilicity at C4 and C7 positions).
- Solvent effects : Simulate reactions in polar aprotic solvents (e.g., DMF) using the SMD continuum model.
- Experimental cross-check : Perform kinetic studies (UV-Vis monitoring at 300 nm) for chlorination/displacement reactions .
Q. How should researchers design experiments to analyze the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer : A tiered screening protocol:
In silico docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR). Prioritize targets with docking scores ≤ -8.0 kcal/mol.
Q. In vitro assays :
- Kinase inhibition : Use ADP-Glo™ assay for IC₅₀ determination.
- Selectivity profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).
Structural optimization : Introduce methyl or methoxy groups at the benzyl position to enhance binding (SAR analysis) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for handling variability in synthetic yield data?
- Methodological Answer : Apply robust statistical frameworks:
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize temperature, solvent ratio, and catalyst loading.
- Outlier detection : Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Uncertainty quantification : Report yields as mean ± SD with 95% confidence intervals (n ≥ 3 independent syntheses) .
Q. How can researchers ensure ethical data sharing while publishing sensitive spectroscopic or biological data?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Anonymization : Remove raw NMR FID files containing instrument-specific metadata.
- Repository use : Deposit processed data in Zenodo or Figshare with DOI links.
- Compliance : Adhere to GDPR or HIPAA guidelines for biological data via pseudonymization (e.g., replacing patient IDs with codes) .
Tables for Quick Reference
Q. Table 1. Key Synthetic Conditions and Yields
| Parameter | Optimal Range | Yield (%) | Evidence Source |
|---|---|---|---|
| Temperature | 40–60°C | 80–85 | |
| Solvent Ratio | Hexane:EtOAc (8:2) | 75 | |
| Reaction Time | 4–6 hours | 82 |
Q. Table 2. Recommended Analytical Techniques
| Technique | Critical Parameters | Application |
|---|---|---|
| HPLC-PDA | C18 column, λ = 280 nm | Purity assessment |
| HR-ESI-MS | Resolution > 30,000 | Molecular ion confirmation |
| ¹³C NMR | DMSO-d₆, 125 MHz | Substituent verification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
